Alirinetide, also known as GM604, is a synthetic peptide that has emerged as a potential therapeutic candidate for treating conditions such as amyotrophic lateral sclerosis (ALS). This compound is designed to enhance neuronal survival by modulating various developmental pathways involved in neurogenesis. Its pharmacokinetic profile indicates favorable absorption and distribution characteristics, making it a promising candidate for further clinical evaluation.
Alirinetide is classified as a therapeutic peptide, specifically a hexapeptide. It was developed through the collaborative efforts of various research institutions and pharmaceutical companies focusing on neurodegenerative diseases. The compound's development has been guided by extensive research into its biological mechanisms and therapeutic potential in neurological disorders.
Alirinetide is synthesized using solid-phase peptide synthesis (SPPS), a widely used technique for producing peptides in a controlled manner. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The synthesis of Alirinetide involves the following technical details:
This approach ensures high purity and yields suitable for clinical applications .
The molecular structure of Alirinetide consists of six amino acids arranged in a specific sequence that contributes to its biological activity. The precise sequence and three-dimensional conformation are critical for its interaction with biological targets.
The molecular formula of Alirinetide can be represented as , with a molecular weight of approximately 618.78 g/mol. The structure includes various functional groups that facilitate its activity, such as amine and carboxylic acid groups, which are essential for binding to receptors .
Alirinetide undergoes several chemical reactions that are vital for its mechanism of action. These include:
These reactions are crucial for understanding how Alirinetide exerts its therapeutic effects in neurodegenerative diseases .
The mechanism of action of Alirinetide involves multi-target modulation of signaling pathways critical for neuronal health. It is hypothesized that Alirinetide enhances neuron survival by:
Data from studies indicate that Alirinetide treatment leads to significant changes in gene expression profiles associated with neuroprotection .
Relevant data suggest that Alirinetide adheres to Lipinski's Rule of Five, indicating good drug-like properties conducive to oral bioavailability .
Alirinetide's primary application lies within the realm of neurodegenerative disease treatment, particularly amyotrophic lateral sclerosis. Its ability to enhance neuronal survival makes it a candidate for clinical trials aimed at evaluating efficacy and safety in human subjects. Additionally, ongoing research explores its potential use in other neurological disorders characterized by similar pathophysiological mechanisms.
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3